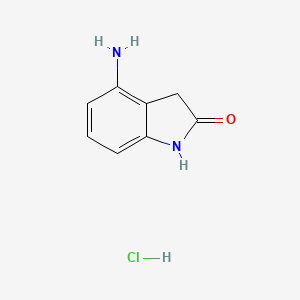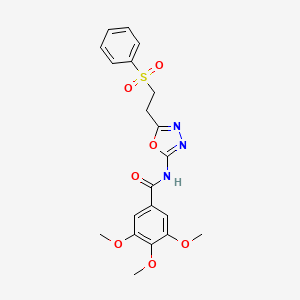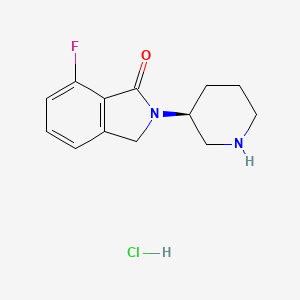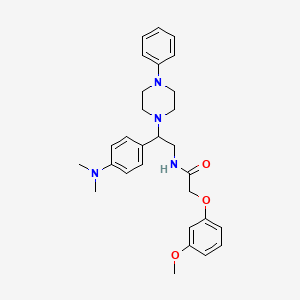![molecular formula C24H26N4O2S B3008602 4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894043-50-6](/img/structure/B3008602.png)
4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves multiple steps starting from commercially available raw materials. For instance, the synthesis of a similar compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, includes key steps such as ring closing reaction, reduction reaction, and acylation reaction. These steps are carried out to achieve an overall yield of more than 30%, and the final product is characterized by 1H NMR, 13C NMR, and HR-ESI-MS to confirm its structure .
Molecular Structure Analysis
The molecular structure of related compounds can be complex and is often determined using techniques such as single-crystal X-ray diffraction. For example, a compound with a thiazol-2-amine group was analyzed and found to crystallize in the monoclinic system. The crystal structure details, including the space group, cell dimensions, and intermolecular hydrogen bonds, were thoroughly described, providing insights into the three-dimensional network structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of heterocyclic compounds can be quite diverse. For instance, 4-Benzoyl-1-cyanoacetylthiosemicarbazide can undergo a coupling reaction with aromatic diazonium chloride to form various derivatives, including thiazole, triazole, and thiadiazine. The reactions can be regioselective and may involve transformations such as heterocyclization with α-haloketones or coupling with diazonium chloride to produce bis(arylhydrazono)thiadiazine. The mechanisms of these reactions are suggested and discussed to understand the formation of the title compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often related to their potential bioactivities. For example, the antitumor effects of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide suggest that the physical properties such as solubility, stability, and crystalline form can be crucial for its bioactivity. Similarly, the antitumor activity of the thiazol-2-amine derivative against the Hela cell line, with an IC50 value of 26 μM, indicates that the compound's physical and chemical characteristics contribute to its biological efficacy .
Aplicaciones Científicas De Investigación
Oxidative Stress Mitigation : Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their role in preventing ethanol-induced oxidative stress in liver and brain tissues. Such compounds may control ethanol-induced oxidative stress selectively in organs (Aktay, Tozkoparan, & Ertan, 2005).
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, which are structurally similar, have demonstrated effective nematocidal activity against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).
Antitumor Activity : Some derivatives of thiazolo[3,2-b][1,2,4]triazole have been synthesized and shown to possess significant antitumor activity, particularly against the Hela cell line (叶姣, 谢选青, 李康明, 刘永超, 孙利, & 胡艾希, 2015).
Antimicrobial and Antioxidant Activities : Derivatives containing thiazolo[3,2-b][1,2,4]triazole have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing potential for such applications (Saundane & Manjunatha, 2016).
Cytotoxic Effects on Immunocompetent Cells : Novel derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, structurally similar compounds, have shown cytotoxic effects in vitro against thymocytes and a general stimulating effect on B-cells (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Antimycobacterial Agents : Fused 1,2,4-triazole derivatives have been prepared and demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv (Seelam, Shrivastava, Prasanthi, & Gupta, 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to interact with various biological receptors through hydrogen-bonding and dipole interactions . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
It’s worth noting that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction could potentially lead to changes in the function of these receptors, thereby exerting its biological effects.
Biochemical Pathways
Compounds with similar structures have been reported to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole group in various medicines such as fluconazole, flupoxam, and anastrozole suggests that compounds with similar structures may have favorable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to possess significant antiviral, antibacterial, antifungal, antiasthmatic, anti-inflammatory, antitumor, anticonvulsant, and anticancer activities . These activities suggest that these compounds may exert a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
4-butoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-14-30-21-10-8-18(9-11-21)23(29)25-13-12-20-16-31-24-26-22(27-28(20)24)19-7-5-6-17(2)15-19/h5-11,15-16H,3-4,12-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWBRKZXULBJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)
![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)
![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B3008527.png)
![2-[[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3008531.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3008532.png)
![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)
![Octahydrofuro[3,4-c]pyridine](/img/structure/B3008536.png)



